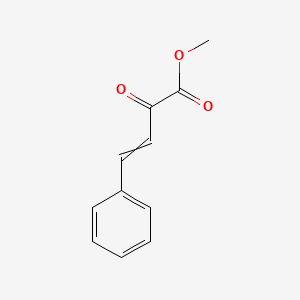
Methyl 2-oxo-4-phenylbut-3-enoate
Cat. No. B1349069
Key on ui cas rn:
6395-86-4
M. Wt: 190.19 g/mol
InChI Key: ZWDYRZGSCHGREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247448B2
Procedure details


2 ml of concentrated sulfuric acid are added dropwise to a suspension of 5.9 g (30 mmol) sodium 2-oxo-4-phenylbut-3-enoate (1) (Synth. Commun., (1996), 26(11), 2231) in 100 ml of methanol. The mixture is refluxed for 8 hours and stirred overnight at room temperature. A light insoluble material is filtered off and the filtrate is concentrated to half its volume and poured into 300 ml of water. The pasty solid obtained is extracted with dichloromethane and washed with aqueous 5% sodium hydrogen carbonate solution and then with water. The resulting solution is dried over sodium sulfate. The solvent is evaporated off under vacuum. The residue (4.2 g) is purified by flash chromatography (SiO2, 70/30 CH2Cl2/heptane).

Name
sodium 2-oxo-4-phenylbut-3-enoate
Quantity
5.9 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[O:6]=[C:7]([CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8]([O-:10])=[O:9].[Na+].[CH3:20]O>>[O:6]=[C:7]([CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8]([O:10][CH3:20])=[O:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
sodium 2-oxo-4-phenylbut-3-enoate
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(=O)[O-])C=CC1=CC=CC=C1.[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 8 hours
|
|
Duration
|
8 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A light insoluble material is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to half its volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into 300 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pasty solid obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous 5% sodium hydrogen carbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting solution is dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated off under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue (4.2 g) is purified by flash chromatography (SiO2, 70/30 CH2Cl2/heptane)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C(C(=O)OC)C=CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
